(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
CAS No.: 2098025-21-7
Cat. No.: VC3144998
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098025-21-7 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | (1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanol |
| Standard InChI | InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 |
| Standard InChI Key | RQPZPZBDPNRQQC-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C=CN3C2=CC(=N3)CO |
| Canonical SMILES | C1CCC(C1)N2C=CN3C2=CC(=N3)CO |
Introduction
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This class of compounds is characterized by a fused ring structure containing both imidazole and pyrazole moieties. The compound features a cyclopentyl group at the 1-position of the imidazole ring and a methanol group attached at the 6-position of the pyrazole ring. This unique structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step organic reactions. The general approach includes:
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Formation of Imidazo[1,2-b]pyrazole Core:
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This involves the condensation of appropriate precursors to form the imidazo[1,2-b]pyrazole ring system.
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Introduction of Cyclopentyl Group:
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The cyclopentyl group is introduced at the 1-position of the imidazole ring through alkylation reactions.
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Attachment of Methanol Group:
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The methanol group is attached at the 6-position of the pyrazole ring, often through nucleophilic substitution or reduction reactions.
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Biological Activities and Applications
Compounds within the imidazo[1,2-b]pyrazole class have shown diverse biological activities, including anticancer and antimicrobial properties. While specific data on (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is limited, its structural similarity to other active compounds suggests potential applications in medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine | Contains an isopropyl group and a methanamine group | Enhances lipophilicity and biological activity |
| N-Isopropylimidazole | Simplified structure without pyrazole | Reduced complexity, potential for different biological targets |
| (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | Cyclopentyl group at the 1-position and methanol at the 7-position | Different substitution pattern affecting solubility and activity |
Research Findings and Future Directions
While detailed research findings specific to (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are scarce, the compound's structural features suggest potential for biological activity. Future studies should focus on its synthesis optimization, biological evaluation, and interaction with various biological targets to fully explore its therapeutic potential.
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